molecular formula C9H11NO2S B042496 N-benzylethenesulfonamide CAS No. 75454-03-4

N-benzylethenesulfonamide

Cat. No.: B042496
CAS No.: 75454-03-4
M. Wt: 197.26 g/mol
InChI Key: GCEYCKWJLKOCGM-UHFFFAOYSA-N
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Description

N-Benzylethenesulfonamide is an organic compound with the molecular formula C9H11NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylethenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with ethenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve benzylamine in an appropriate solvent such as dichloromethane.
  • Add ethenesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Benzylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Benzylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

N-Benzylethenesulfonamide can be compared with other sulfonamide derivatives such as:

  • N-Butylbenzenesulfonamide
  • N-Methylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • N-Butylbenzenesulfonamide: Used as a plasticizer and in the production of polymers.
  • N-Methylbenzenesulfonamide: Known for its use in organic synthesis.
  • N-Phenylbenzenesulfonamide: Investigated for its potential as an anticancer agent.

This comprehensive overview highlights the significance of N-Benzylethenesulfonamide in various scientific and industrial applications. Its unique properties and versatile reactivity make it a compound of considerable interest in ongoing research and development.

Biological Activity

N-benzylethenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a benzyl group attached to an ethenesulfonamide moiety. The structural formula can be represented as follows:

C9H10N2O2S\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}

This compound exhibits properties typical of sulfonamides, including the ability to interact with various biological targets due to its functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : this compound can inhibit bacterial enzymes, leading to antimicrobial effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme crucial for various physiological processes .
  • Induction of Apoptosis : In cancer studies, the compound has demonstrated the ability to induce apoptosis in cancer cells by interacting with cell surface receptors .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. A notable study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)12

Case Studies

  • Antimicrobial Efficacy : In a study published in the Pakistani Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The derivatives showed enhanced activity compared to the parent compound, indicating the importance of structural modifications for improving efficacy .
  • Anticancer Potential : A recent publication highlighted the use of this compound in a drug discovery program targeting cancer therapies. The compound was found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a lead compound for further development in oncology.
  • Mechanistic Studies : Another study focused on elucidating the mechanism of action through molecular docking simulations. The results indicated strong binding affinity between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Properties

IUPAC Name

N-benzylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYCKWJLKOCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299074
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75454-03-4
Record name N-(Phenylmethyl)ethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75454-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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